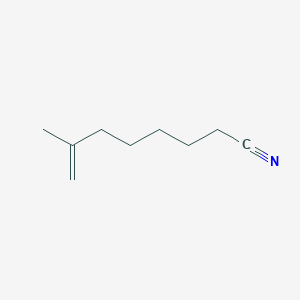

7-Methyl-7-octenenitrile

Descripción general

Descripción

Aplicaciones Científicas De Investigación

-

Antioxidant Activity of Aromatic Geranyl Derivatives

- Field : Biochemistry

- Application : A new aromatic geranyl derivative was isolated from the resinous exudates of Heliotropium glutinosum Phil. This compound showed antioxidant activity .

- Method : The compound was isolated from the resinous exudates of the plant. Its antioxidant activity was evaluated using the bleaching of ABTS and DPPH derived cation radical methods .

- Results : The compound exhibited antioxidant activity, which is measured in terms of Fast Reacting Equivalents (FRE) and Total Reacting Equivalents (TRE). FRE measures the quick protection of a compound against oxidants, and TRE measures the degree of long-term protection of the antioxidant .

-

Mechanical, Optical and Antioxidant Properties of 7-Hydroxy-4-methyl Coumarin Doped Polyvinyl Alcohol/Oxidized Maize Starch Blend Films

- Field : Material Science

- Application : 7-Hydroxy-4-methyl coumarin mixed polyvinyl alcohol/oxidized maize starch blend films were developed. These films showed improved mechanical properties, smoother surface morphology, increased surface hydrophobicity, improved biodegradability, and exhibited migration rates below the overall migration limit (OML) .

- Method : Different weight ratios of 7-Hydroxy-4-methyl coumarin mixed polyvinyl alcohol/oxidized maize starch blend films were achieved by the solvent casting method .

- Results : The films showed strong intermolecular hydrogen bonding between components, contributing to increased mechanical properties, smoother surface morphology, increased surface hydrophobicity, improved biodegradability, and exhibited migration rates below the OML .

-

Advances in the Application of Acetonitrile in Organic Synthesis

- Field : Organic Chemistry

- Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

- Method : The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis. Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- Results : This review discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .

-

Synthesis, Characterization, and Antimicrobial Activity of New Compounds

- Field : Medicinal Chemistry

- Application : The synthesis and characterization of new compounds with potential antimicrobial activity .

- Method : The 1H-NMR and 13C-NMR spectra of all prepared compounds are in total agreement with the suggested structures .

- Results : The synthesized compounds showed signals corresponding to hydrazide, sulfonamide, aromatic, and NH protons .

-

Insight on Mercapto-Coumarins: Synthesis and Reactivity

- Field : Organic Chemistry

- Application : Mercapto (or sulfanyl)-coumarins are heterocycles of great interest in the development of valuable active structures in material and biological domains. They represent a highly exploitable class of compounds that open many possibilities for further chemical transformations .

- Method : The present review aims to draw focus toward the synthetic applicability of various forms of mercapto-coumarins and their representations in pharmaceuticals and industries .

- Results : This work covers the literature issued from 1970 to 2021 .

-

2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states

- Field : Biochemistry

- Application : 2′-O-Methyl (Nm) is a highly abundant post-transcriptional RNA modification that plays important biological roles through mechanisms that are not entirely understood .

- Method : There is evidence that Nm can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′-endo conformation formed in canonical duplexes .

- Results : This study shows that Nm preferentially stabilizes alternative secondary structures in which the Nm-modified nucleotides are paired, increasing both the abundance and lifetime of low-populated short-lived excited states by up to 10-fold .

Propiedades

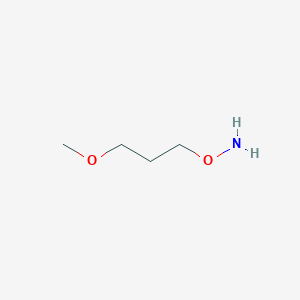

IUPAC Name |

7-methyloct-7-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-9(2)7-5-3-4-6-8-10/h1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJODDWICEVUFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443310 | |

| Record name | 7-methyloct-7-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-7-octenenitrile | |

CAS RN |

485320-20-5 | |

| Record name | 7-Methyl-7-octenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methyloct-7-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

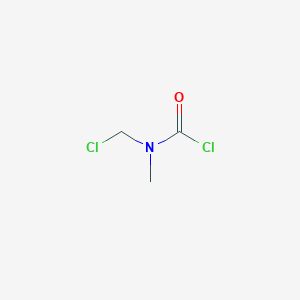

![[(Cyanomethyl)sulfanyl]acetyl chloride](/img/structure/B1354715.png)